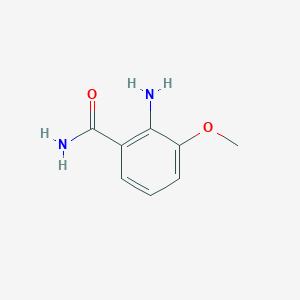

2-Amino-3-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-3-methoxybenzamide often involves acylation reactions, where an acyl group is introduced to the molecule. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structure similar to 2-Amino-3-methoxybenzamide, was achieved through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized using ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-methoxybenzamide has been determined using techniques like X-ray diffraction and DFT calculations. The study by Karabulut et al. (2014) highlighted the impact of intermolecular interactions on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, revealing that while crystal packing and dimerization slightly affect bond lengths and angles, they significantly influence dihedral angles and the rotational conformation of aromatic rings.

Chemical Reactions and Properties

Rhodium(III)-catalyzed reactions have been utilized to synthesize structures related to 2-Amino-3-methoxybenzamide. For example, the synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines via Rh(III) catalysis demonstrates the compound's involvement in complex chemical transformations (Li et al., 2019).

Physical Properties Analysis

The physical properties of 2-Amino-3-methoxybenzamide derivatives, such as solubility, melting point, and crystal structure, can significantly affect their application potential. Although specific data on 2-Amino-3-methoxybenzamide was not found, related studies on structural analogs provide insights into how substituents like the methoxy and amino groups influence these properties.

Chemical Properties Analysis

The chemical properties of 2-Amino-3-methoxybenzamide, including reactivity, stability, and interaction with other molecules, are crucial for its potential applications. The compound's ability to participate in hydrogen bonding, as evidenced in studies on similar molecules, suggests its significance in forming stable structures and interacting with biological targets (Aarset et al., 2013).

Aplicaciones Científicas De Investigación

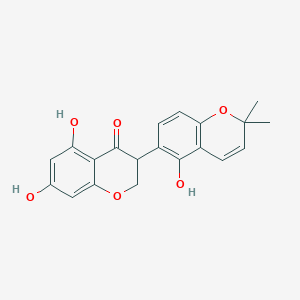

Inhibition of Poly(ADP-ribose) Synthetase : Compounds such as 3-aminobenzamide and 3-methoxybenzamide have been identified as potential competitive inhibitors of poly(ADP-ribose) synthetase, which could be significant in therapeutic applications (Purnell & Whish, 1980).

Potential Neuroleptics : Derivatives like 5-amino-2-methoxybenzamides have shown potential as neuroleptics in the orthopramide series, indicating possible applications in treating Parkinson's disease and Alzheimer's disease (Valenta et al., 1990).

Synthesis of Quinazolinones : A novel method for synthesizing biologically important 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes has been developed, offering high yields and a non-toxic ester (Cheng et al., 2014).

Antioxidant Activity : Studies on amino-substituted benzamides indicate that certain derivatives have higher antioxidant activity, which could be relevant in various therapeutic contexts (Jovanović et al., 2020).

Pharmacokinetics and Bioavailability : Research into drugs like metoclopramide, a derivative of methoxybenzamide, has provided insights into their pharmacokinetics, bioequivalence, and bioavailability in various formulations (Block et al., 1981).

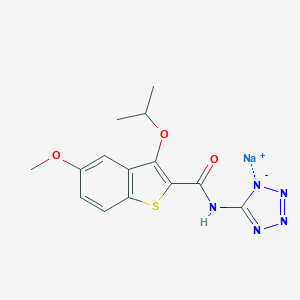

Antibacterial Applications : Alterations in the structure of methoxybenzamide analogues, such as substituting the terminal amide with 1H-1,2,3-triazole, have been shown to increase antibacterial activity, offering new avenues for drug discovery (Bi et al., 2018).

Radioisotope Labeling : Certain methoxybenzamide derivatives have been used in the radiosynthesis of ligands for imaging studies, such as in γ-emission tomography (Mertens et al., 1994).

Synthesis of Isoquinolinones : Research into the Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides has provided efficient methods for producing these compounds from readily available materials (Li et al., 2019).

Propiedades

IUPAC Name |

2-amino-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGITANKLIJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594900 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxybenzamide | |

CAS RN |

106782-78-9 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

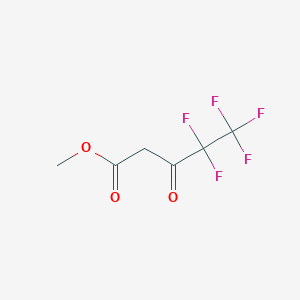

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

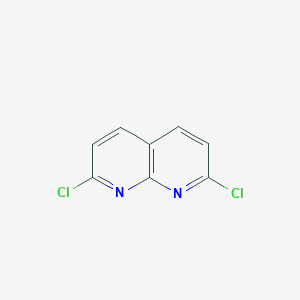

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)

![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)

![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)